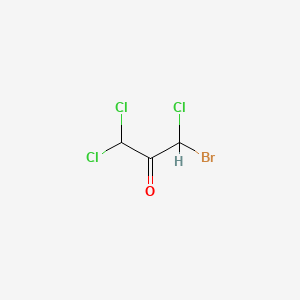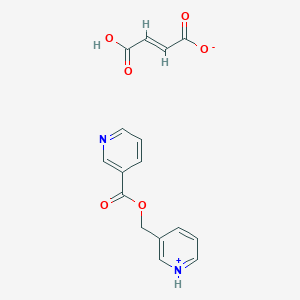
3-Pyridylmethyl nicotinate monofumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridylmethyl nicotinate monofumarate is a chemical compound that combines 3-pyridylmethyl nicotinate with fumaric acid to form a monofumarate salt.
Méthodes De Préparation
The preparation of 3-pyridylmethyl nicotinate monofumarate involves reacting approximately equimolar amounts of fumaric acid and 3-pyridylmethyl nicotinate. The reaction typically occurs under controlled conditions to ensure the formation of the monofumarate salt . Industrial production methods may involve scaling up this reaction process while maintaining the necessary reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
3-Pyridylmethyl nicotinate monofumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Applications De Recherche Scientifique
3-Pyridylmethyl nicotinate monofumarate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-pyridylmethyl nicotinate monofumarate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Pyridylmethyl nicotinate monofumarate can be compared with other similar compounds, such as:
3-Pyridylmethyl nicotinate: The parent compound without the fumaric acid addition.
Nicotinic acid derivatives: Compounds that share structural similarities with nicotinic acid.
Fumaric acid derivatives: Compounds that share structural similarities with fumaric acid.
Propriétés
Numéro CAS |
63861-52-9 |
|---|---|
Formule moléculaire |
C16H14N2O6 |
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
(E)-4-hydroxy-4-oxobut-2-enoate;pyridin-1-ium-3-ylmethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2.C4H4O4/c15-12(11-4-2-6-14-8-11)16-9-10-3-1-5-13-7-10;5-3(6)1-2-4(7)8/h1-8H,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
IWWXYFKUBKURQF-WLHGVMLRSA-N |
SMILES isomérique |
C1=CC(=C[NH+]=C1)COC(=O)C2=CN=CC=C2.C(=C/C(=O)[O-])\C(=O)O |
SMILES canonique |
C1=CC(=C[NH+]=C1)COC(=O)C2=CN=CC=C2.C(=CC(=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol](/img/structure/B14504661.png)
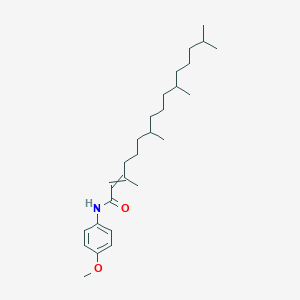
![5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate](/img/structure/B14504671.png)
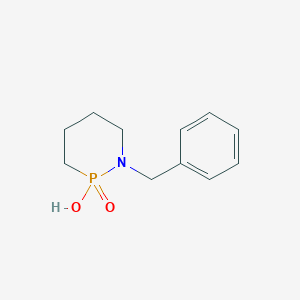
![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)


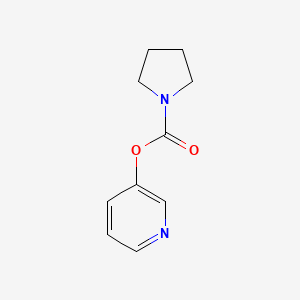


![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)

